Ethyl 8-cyclohexyl-8-oxooctanoate
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Description
Ethyl 8-cyclohexyl-8-oxooctanoate is a chemical compound with the molecular formula C16H28O3 . It has a molecular weight of 268.4 . The compound is a light yellow oil .
Molecular Structure Analysis
The InChI code for Ethyl 8-cyclohexyl-8-oxooctanoate is1S/C16H28O3/c1-2-19-16(18)13-9-4-3-8-12-15(17)14-10-6-5-7-11-14/h14H,2-13H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 8-cyclohexyl-8-oxooctanoate is a light yellow oil . The compound has a molecular weight of 268.4 .Scientific Research Applications
Asymmetric Synthesis and Reductions
- Ethyl 8-cyclohexyl-8-oxooctanoate is utilized in asymmetric synthesis, as demonstrated by the asymmetric reduction of ethyl 3-chloro-2-oxooctanoate to produce key intermediates for other compounds (Tsuboi et al., 1987).
- Another application involves the reduction of ethyl 2-hydroxy-3-oxooctanoate, leading to high diastereoselectivity and enantioselectivity in the production of various compounds (Fadnavis et al., 1999).
Cyclization and Conformation Studies
- The compound plays a role in the study of cyclization reactions and conformational equilibria, such as in the synthesis of bicyclo[4.3.0]nonanes (Kuroda et al., 1997).
- Conformational studies of compounds like 8-methyl- and 8-ethyl-8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalenes have also been conducted (Kamada & Yamamoto, 1979).
Synthesis of Complex Organic Molecules
- Ethyl 8-cyclohexyl-8-oxooctanoate is used in the synthesis of complex organic molecules like ethyl 3-aryl-1-methyl-8-oxo- 8H-anthra[9,1-gh]quinoline-2-carboxylates, useful as dyes in liquid crystal displays (Bojinov & Grabchev, 2003).
- It is also involved in regioselective synthesis processes, as seen in the synthesis of quinolin-8-ols and related compounds (Uchiyama et al., 1998).
Catalysis and Oxidation Studies
- The compound is significant in catalysis and oxidation studies, such as in methyltrioxorhenium-catalyzed oxidation of various hydrocarbons (Schuchardt et al., 1996).
- It is also used in Michael addition reactions catalyzed by organosilicates (Tateiwa & Hosomi, 2001).
properties
IUPAC Name |
ethyl 8-cyclohexyl-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O3/c1-2-19-16(18)13-9-4-3-8-12-15(17)14-10-6-5-7-11-14/h14H,2-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOPHDDUPFVFBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645649 |
Source
|
Record name | Ethyl 8-cyclohexyl-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-cyclohexyl-8-oxooctanoate | |
CAS RN |
898753-80-5 |
Source
|
Record name | Ethyl η-oxocyclohexaneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898753-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-cyclohexyl-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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